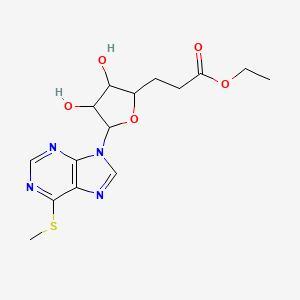
9-(5,6-Dideoxy-7-ethylheptofuranosyluronosyl)-6-(methylsulfanyl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester is a complex organic compound with a unique structure that includes a purine base, a dihydroxy group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the dihydroxy groups, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the purine base or the ester group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the ester group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The dihydroxy groups and the purine base play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid methyl ester
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid propyl ester
Uniqueness
Compared to similar compounds, 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester exhibits unique properties due to the presence of the ethyl ester group. This group influences the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
52678-52-1 |
|---|---|
Fórmula molecular |
C15H20N4O5S |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
ethyl 3-[3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]propanoate |
InChI |
InChI=1S/C15H20N4O5S/c1-3-23-9(20)5-4-8-11(21)12(22)15(24-8)19-7-18-10-13(19)16-6-17-14(10)25-2/h6-8,11-12,15,21-22H,3-5H2,1-2H3 |
Clave InChI |
UHYLQKUWXJAFKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















